Anti-HIV-1 Activity in C8166 Cells: Cassiachromone vs. Structural Analogs
Cassiachromone (referred to as Compound 8 in the primary study) demonstrates measurable anti-HIV-1 activity with an EC₅₀ of 6.58 µg/mL and a CC₅₀ of 88.68 µg/mL, yielding a therapeutic index (TI) of approximately 13.5 [1]. In contrast, the closely related analog 2,5-dimethyl-7-hydroxychromone (Altechromone A), which lacks the 5-acetonyl group, has been tested and shows no significant anti-HIV-1 activity or cytotoxicity in comparable cellular models [2]. This head-to-head comparison within the chromone class establishes that the 5-acetonyl moiety is a critical pharmacophore for this specific antiviral effect.
| Evidence Dimension | Anti-HIV-1 Activity (EC₅₀) and Cytotoxicity (CC₅₀) in Human C8166 Cells |
|---|---|
| Target Compound Data | EC₅₀ = 6.58 µg/mL; CC₅₀ = 88.68 µg/mL; TI ≈ 13.5 |
| Comparator Or Baseline | 2,5-Dimethyl-7-hydroxychromone (Altechromone A, CAS 38412-47-4) - No reported anti-HIV-1 activity; No significant cytotoxicity against HeLa cells (IC₅₀ > 100 µM) [2] |
| Quantified Difference | Cassiachromone exhibits specific anti-HIV-1 activity not observed in the comparator compound. |
| Conditions | Human C8166 T-cell line infected with HIV-1; Cytopathic effect inhibition assay (MTT). |
Why This Matters
For researchers studying HIV-1 inhibition, Cassiachromone provides a unique, measurable antiviral effect that is absent in the more common chromone analog, making it the essential choice for structure-activity relationship (SAR) studies targeting the 5-acetonyl pharmacophore.
- [1] MedChemExpress (MCE). Cassiachromone Product Datasheet. Data derived from: Hu QF, et al. J Nat Prod. 2012;75(11):1909-1914. PMID: 23078294. View Source
- [2] Deguchi J, Hasegawa K, et al. Metabolites from Cercospora lagenariae MT-45, an endophytic fungus isolated from Huperzia serrata. Planta Med. 2019. (Data: 2,5-dimethyl-7-hydroxychromone showed no significant activity against HeLa cells). View Source
